molecular formula C7H16ClNO2 B555159 tert-Butyl 3-aminopropanoate hydrochloride CAS No. 58620-93-2

tert-Butyl 3-aminopropanoate hydrochloride

Cat. No.: B555159
CAS No.: 58620-93-2
M. Wt: 181.66 g/mol
InChI Key: DOMTZTVJNZKUNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl 3-aminopropanoate hydrochloride, also known as H-beta-Ala-OtBu.HCl, is a biochemical compound used in proteomics research

Mode of Action

The specific mode of action of H-beta-Ala-OtBuIt is known to be used in proteomics research , implying that it may interact with proteins or peptides in some way.

Biochemical Pathways

The specific biochemical pathways affected by H-beta-Ala-OtBuGiven its use in proteomics research , it may be involved in protein synthesis or modification processes.

Result of Action

The molecular and cellular effects of H-beta-Ala-OtBuAs a biochemical used in proteomics research , it may influence protein structures or functions.

Action Environment

The action of H-beta-Ala-OtBu.HCl can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and specific conditions of the experimental setup could also affect its action, efficacy, and stability.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMTZTVJNZKUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585057
Record name tert-Butyl beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58620-93-2
Record name tert-Butyl beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-Beta-Ala-OtBu hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(S)-tert-butyl 3-(3-(5-chloro-2-methoxyphenyl)-3-fluoro-2-oxo-6-(trifluoromethyl)indoline-1-carboxamido)propanoate (XVIII8): Following general procedure (F), after forming the intermediate, β-alanine t-butyl ester hydrochloride (0.278 g, 1.53 mmol) and triethylamine (0.41 mL, 2.92 mmol) were added. After work-up and purification, 0.48 g of the title compound as a white foam solid was obtained (65% yield). mp: 50–53° C. MS: 531 (MH+). Anal. Calcd. for C24H23ClF4N2O5: C, 54.30; H, 4.37; N, 5.28. Found: C, 54.21; H, 4.44; N, 5.25. 1H NMR (CDCl3): δ 1.46 (s, 9H), 2.60 (t, J=6.2, 2H), 3.53 (s, 3H), 3.70 (m, 2H), 6.77 (d, J=8.7 Hz, 1H), 7.25 (m, 1H), 7.36 (dd, J=8.8 Hz, 2.6 Hz, 1H), 7.42 (d, J=7.8 Hz, 1H), 7.79 (d, J=2.2 Hz, 1H), 8.56 (t, J=5.6 Hz, 1H), 8.63 (s, 1H). IR (KBr, cm−1): 3351, 2981, 1762, 1721, 1531, 1491, 1439, 1319, 1261, 1171, 1130, 1060.
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
(S)-tert-butyl 3-(3-(5-chloro-2-methoxyphenyl)-3-fluoro-2-oxo-6-(trifluoromethyl)indoline-1-carboxamido)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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